5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design. The structure of this compound includes a triazole ring fused to a pyridine ring, with an isopropyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine can be achieved through various methods. One common approach involves the cyclization of N-(2-pyridyl)amidines or guanidines. This process typically requires oxidizing agents such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) can also be used .
Another method involves the reaction of 2-aminopyridines with nitriles. This reaction can be catalyzed by heterogeneous catalysts such as CuOx-ZnO/Al2O3-TiO2 . Additionally, microwave irradiation has been employed to facilitate the synthesis of triazolopyridines under catalyst-free and additive-free conditions .
Industrial Production Methods
Industrial production of this compound often involves scaling up the aforementioned synthetic routes. The use of microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.
Reducing Agents: LiAlH4.
Catalysts: CuOx-ZnO/Al2O3-TiO2 for cyclization reactions.
Microwave Irradiation: Used for catalyst-free and additive-free synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the pyridine ring.
Scientific Research Applications
5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of 5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of kinases such as JAK1 and JAK2, which play crucial roles in signal transduction pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine fused structure and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidines: These are purine analogues with significant pharmaceutical interest due to their antitrypanosomal activity.
Uniqueness
5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
Molecular Formula |
C9H12N4 |
---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C9H12N4/c1-6(2)7-4-3-5-8-11-9(10)12-13(7)8/h3-6H,1-2H3,(H2,10,12) |
InChI Key |
OHWAYDVDDCUGMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=NC(=NN21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.